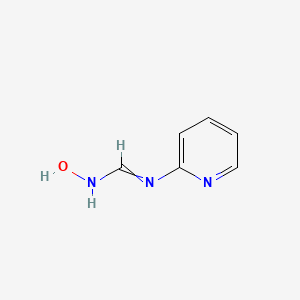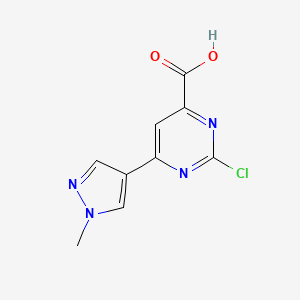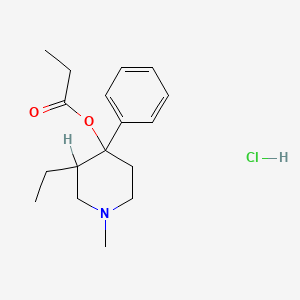
Ethyl (E)-4-Hydroxy-2-nonenoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (E)-4-Hydroxy-2-nonenoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant aromas and are commonly found in various natural and synthetic products. This particular compound is notable for its unique structure, which includes a hydroxyl group and a double bond, making it a versatile molecule in organic synthesis and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethyl (E)-4-Hydroxy-2-nonenoate can be synthesized through esterification reactions. One common method involves the reaction of 4-hydroxy-2-nonenoic acid with ethanol in the presence of an acid catalyst such as concentrated sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The use of solid acid catalysts, such as ion-exchange resins, can enhance the efficiency and yield of the esterification reaction. Additionally, azeotropic distillation may be employed to remove water and drive the reaction to completion.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives. For example, reaction with ammonia (NH3) can yield amides.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: NH3 in ethanol, primary amines in the presence of a base.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Amides, substituted esters.
Aplicaciones Científicas De Investigación
Ethyl (E)-4-Hydroxy-2-nonenoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential role in biological systems, particularly in lipid peroxidation and oxidative stress pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: this compound is utilized in the production of fragrances, flavors, and plasticizers due to its pleasant aroma and chemical reactivity.
Mecanismo De Acción
The mechanism by which Ethyl (E)-4-Hydroxy-2-nonenoate exerts its effects involves its interaction with various molecular targets and pathways. In biological systems, it can act as a signaling molecule, modulating oxidative stress responses and lipid metabolism. The hydroxyl group and double bond in its structure allow it to participate in redox reactions, influencing cellular processes and enzyme activities.
Comparación Con Compuestos Similares
Ethyl (E)-4-Hydroxy-2-nonenoate can be compared with other similar esters, such as:
Ethyl acetate: A simpler ester with a pleasant aroma, commonly used as a solvent.
Mthis compound: A methyl ester analog with similar chemical properties but different reactivity due to the methyl group.
Ethyl (E)-3-Hydroxy-2-nonenoate: A structural isomer with the hydroxyl group at a different position, affecting its chemical behavior and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and versatility in various chemical and biological contexts.
Propiedades
Fórmula molecular |
C11H20O3 |
|---|---|
Peso molecular |
200.27 g/mol |
Nombre IUPAC |
ethyl (E)-4-hydroxynon-2-enoate |
InChI |
InChI=1S/C11H20O3/c1-3-5-6-7-10(12)8-9-11(13)14-4-2/h8-10,12H,3-7H2,1-2H3/b9-8+ |
Clave InChI |
CYJIOAVGDLSFJE-CMDGGOBGSA-N |
SMILES isomérico |
CCCCCC(/C=C/C(=O)OCC)O |
SMILES canónico |
CCCCCC(C=CC(=O)OCC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-fluoro-2-[(2S)-2-hydroxypropyl]benzonitrile](/img/structure/B13904387.png)

![3,11,14,22-tetrathiahexacyclo[10.10.0.02,10.04,9.013,21.015,20]docosa-1(12),2(10),4,6,8,13(21),15,17,19-nonaene](/img/structure/B13904404.png)
![[4-(Iodomethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl acetate](/img/structure/B13904413.png)

![[4-[(2S)-4-tert-butoxycarbonyl-2-methyl-piperazin-1-yl]phenyl]boronic acid](/img/structure/B13904429.png)


![5-Bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid](/img/structure/B13904444.png)

